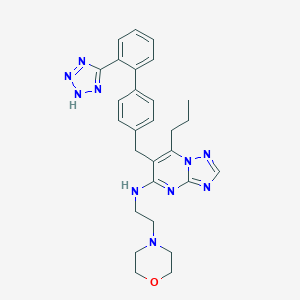

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

描述

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a useful research compound. Its molecular formula is C28H32N10O and its molecular weight is 524.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (1,2,4)triazolo(1,5-a)pyrimidin-5-amine, particularly in its derivative form N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of Triazolo[1,5-a]pyrimidines

Triazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry. They exhibit a broad spectrum of biological activities including anticancer, antiviral, and antibacterial properties. The structural modifications in these compounds significantly influence their biological efficacy.

Anticancer Activity

Recent studies have highlighted the promising anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

- Compound H12 , a derivative of triazolo[1,5-a]pyrimidine, demonstrated potent antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively. These values indicate that H12 is more effective than the standard chemotherapy drug 5-Fluorouracil (5-Fu) .

- The mechanism of action involves the inhibition of the ERK signaling pathway , leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in induced apoptosis and G2/M phase cell cycle arrest in cancer cells .

Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| H12 | MGC-803 | 9.47 | ERK pathway inhibition |

| H12 | HCT-116 | 9.58 | Apoptosis induction |

| H12 | MCF-7 | 13.1 | Cell cycle arrest |

Antimicrobial Activity

Triazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties:

- A subset of these compounds showed narrow-spectrum antibacterial activity against Enterococcus faecium, a significant pathogen in hospital-acquired infections. The synthesis involved a three-component Biginelli-like reaction which yielded derivatives effective against this bacterium .

- Additionally, compounds with modifications at specific positions demonstrated enhanced activity against various bacteria and viruses including influenza and HIV .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazolo[1,5-a]pyrimidine derivatives exhibit various other pharmacological activities:

- Antiviral Activity : Certain derivatives have shown effectiveness against influenza virus by inhibiting viral replication at non-toxic concentrations .

- CNS Activity : Some compounds have been identified as potential candidates for treating central nervous system disorders due to their ability to cross the blood-brain barrier .

Case Studies and Research Findings

Several research studies have focused on optimizing the synthesis and evaluating the biological activity of triazolo[1,5-a]pyrimidine derivatives:

- Synthesis Techniques : A novel four-component synthesis method has been developed to streamline the production of these compounds while enhancing yield and purity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the triazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example, modifications at the C-6 position were found to enhance antiproliferative effects .

- In Vivo Studies : Preliminary in vivo studies indicate that certain derivatives not only inhibit tumor growth but also exhibit lower toxicity profiles compared to traditional chemotherapeutics .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of (1,2,4)triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance, specific derivatives have demonstrated selective inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. One notable compound showed an IC50 value of 0.12 μM against CDK2, significantly more potent than other known inhibitors . These compounds function by suppressing the ERK signaling pathway and inducing apoptosis in cancer cells .

Antifungal Properties

The triazolo[1,5-a]pyrimidine scaffold has also been explored for its antifungal properties. Compounds derived from this scaffold have shown effectiveness in stabilizing microtubules, which is essential for fungal cell division. This mechanism of action positions them as potential treatments for fungal infections .

Antimicrobial Activity

In addition to antifungal effects, various derivatives have been synthesized and evaluated for their antimicrobial activity. A series of (1,2,4)triazolo[1,5-a]pyrimidines exhibited promising results against a range of bacterial strains . The structure-activity relationship (SAR) studies conducted on these compounds indicate that modifications can enhance their antimicrobial efficacy.

Mechanistic Insights

The biological mechanisms underlying the activities of these compounds are multifaceted:

- CDK Inhibition : The ability to inhibit CDKs suggests that these compounds can interfere with cancer cell proliferation by blocking critical phases of the cell cycle.

- Microtubule Stabilization : The antifungal action through microtubule stabilization highlights another pathway through which these compounds can exert therapeutic effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (1,2,4)triazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. For example:

- Synthesis Pathway : Starting from 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate through cyclization reactions has been a common method to obtain these derivatives .

- Modifications : Substituents such as morpholine and biphenyl groups have been incorporated to enhance solubility and bioactivity.

Case Study 1: Anticancer Compound Development

A study focused on a specific derivative that inhibited CDK2 showed not only high potency but also selectivity over GSK-3β. This selectivity is crucial in minimizing side effects during cancer treatment .

Case Study 2: Antifungal Agent Evaluation

Another research effort evaluated a series of triazolo[1,5-a]pyrimidines for their antifungal activity against clinical isolates. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains .

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing the triazolopyrimidine core of this compound?

The triazolopyrimidine scaffold can be synthesized via a multi-component fusion method involving cyclization of aminotriazole, aldehydes, and β-keto esters. For example, reacting 3-amino-1,2,4-triazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under thermal conditions yields the core structure. Purification via column chromatography (gradient elution with ethyl acetate/light petroleum) ensures high purity . A one-pot approach using trifluoroacetic acid anhydride (TFAA) for cyclization is also effective, as demonstrated in analogous triazolopyrimidine syntheses .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : H and C NMR identify substituent positions and hydrogen bonding patterns (e.g., amine protons at δ 6.5–7.0 ppm) .

- X-ray crystallography : Resolves molecular conformation, as shown for N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, where planar triazolopyrimidine rings and intermolecular hydrogen bonds were observed .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) confirm molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Standard protocols include:

- Anticancer activity : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM, with IC calculations .

- Enzyme inhibition : Fluorescence-based assays for targets like carbonic anhydrase or tubulin, measuring inhibition at varying substrate concentrations .

- Antimicrobial screening : Agar dilution methods against bacterial/fungal strains (e.g., E. coli, C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require:

- Synthetic diversification : Introduce substituents at the 5-amine, 7-propyl, or tetrazole-biphenyl groups to modulate steric/electronic effects .

- Docking simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs). Key parameters include binding energy (ΔG) and hydrogen-bond interactions with residues (e.g., Lys216 in tubulin) .

- Pharmacokinetic profiling : Calculate logP, polar surface area, and bioavailability scores using QikProp or SwissADME .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Contradictions arise from polymorphism or solvent effects. Mitigation strategies:

- Re-crystallization : Use different solvents (e.g., methanol vs. DCM) to obtain alternative crystal forms .

- Dynamic NMR : Analyze variable-temperature spectra to detect conformational flexibility .

- Theoretical calculations : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key improvements include:

- Additive screening : Catalytic DMF or morpholine enhances cyclization efficiency by 20–30% .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .

- Flow chemistry : Continuous processing minimizes intermediate degradation .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Use molecular dynamics (MD) and QSAR models:

- Solubility : Predict via Hansen solubility parameters using platforms like Schrodinger’s QikProp .

- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with MetaSite .

- Blood-brain barrier penetration : Calculate using polar surface area (<90 Ų) and logD values .

Q. Methodological Challenges and Solutions

Q. What in vivo models are appropriate for evaluating antitumor efficacy?

Advanced models include:

- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., HCT-116 colon carcinoma) in nude mice, with compound administration at 10–50 mg/kg/day .

- Orthotopic models : For metastasis studies, use luciferase-tagged cells and bioluminescence imaging .

- Toxicology screening : Monitor liver/kidney function via ALT, AST, and creatinine levels .

Q. How can purification challenges with polar intermediates be addressed?

- Ion-exchange chromatography : Separate charged species (e.g., tetrazole-containing intermediates) using Dowex resins .

- High-performance liquid chromatography (HPLC) : Utilize C18 columns with acetonitrile/water gradients (5–95% over 20 min) .

Q. What methodologies improve solubility for in vivo administration?

属性

IUPAC Name |

N-(2-morpholin-4-ylethyl)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N10O/c1-2-5-25-24(26(32-28-30-19-31-38(25)28)29-12-13-37-14-16-39-17-15-37)18-20-8-10-21(11-9-20)22-6-3-4-7-23(22)27-33-35-36-34-27/h3-4,6-11,19H,2,5,12-18H2,1H3,(H,29,30,31,32)(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTUPEKTSKCIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NC2=NC=NN12)NCCN3CCOCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168525 | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168152-90-7 | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168152907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。